2-Amino-5-fluoro-3-iodobenzoic acid
Overview
Description
2-Amino-5-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 3 are replaced by an amino group, a fluorine atom, and an iodine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the iodination of 2-amino-5-fluorobenzoic acid. The reaction is carried out in the presence of an iodine source, such as iodine monochloride, under acidic conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Nitro derivatives from oxidation reactions.
- Amines from reduction reactions .
Scientific Research Applications
2-Amino-5-fluoro-3-iodobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including liquid crystal displays (LCDs) and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
2-Amino-5-iodobenzoic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2-Fluoro-5-iodobenzoic acid: Lacks the amino group, affecting its ability to participate in certain chemical reactions and interactions.
Uniqueness: 2-Amino-5-fluoro-3-iodobenzoic acid is unique due to the combination of the amino, fluorine, and iodine substituents on the benzoic acid core. This unique structure imparts distinct chemical properties and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-amino-5-fluoro-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUNZXVEAVELGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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